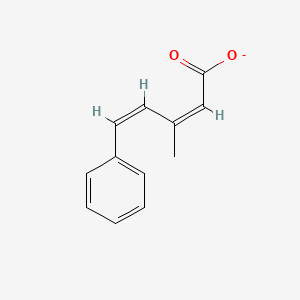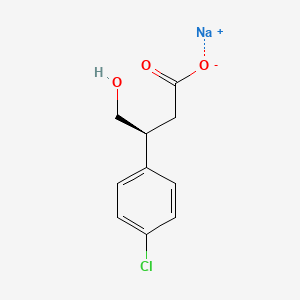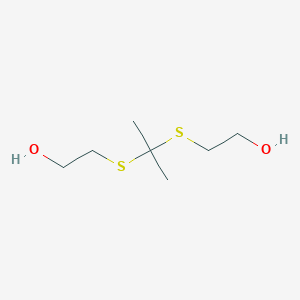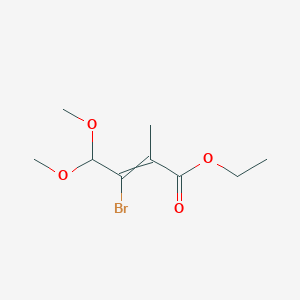![molecular formula C9H7BrN2O2 B11715860 Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate de méthyle est un composé hétérocyclique qui présente une structure de base pyrrolo[2,3-c]pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate de méthyle implique généralement la bromation d'un précurseur pyrrolo[2,3-c]pyridine suivie d'une estérification. Une méthode courante comprend :
Bromation : Le pyrrolo[2,3-c]pyridine est traité avec un agent bromant tel que le N-bromosuccinimide (NBS) en présence d'un catalyseur comme le peroxyde de benzoyle.
Estérification : L'intermédiaire bromé est ensuite mis à réagir avec du méthanol en présence d'un catalyseur acide pour former l'ester méthylique.
Méthodes de production industrielle
Analyse Des Réactions Chimiques
Types de réactions
Le 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate de méthyle peut subir plusieurs types de réactions chimiques :
Réactions de substitution : L'atome de brome peut être substitué par divers nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Oxydation et réduction : Le noyau pyrrolo[2,3-c]pyridine peut être oxydé ou réduit, bien que les conditions spécifiques pour ces réactions soient moins courantes.
Réactifs et conditions courants
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base telle que le carbonate de potassium.
Oxydation : Agents oxydants comme le permanganate de potassium.
Réduction : Agents réducteurs comme le borohydrure de sodium.
Principaux produits
Substitution : Produits où l'atome de brome est remplacé par le nucléophile.
Oxydation/Réduction : Diverses formes oxydées ou réduites du noyau pyrrolo[2,3-c]pyridine.
Applications de la recherche scientifique
Le 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est utilisé comme bloc de construction pour la synthèse d'agents thérapeutiques potentiels, en particulier ceux ciblant les enzymes kinases.
Synthèse organique : Il sert d'intermédiaire dans la synthèse de composés hétérocycliques plus complexes.
Études biologiques : Le composé est utilisé dans des études pour comprendre l'activité biologique des dérivés du pyrrolo[2,3-c]pyridine.
Mécanisme d'action
Le mécanisme d'action des composés dérivés du 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate de méthyle implique souvent l'inhibition d'enzymes ou de récepteurs spécifiques. Par exemple, les dérivés peuvent inhiber les enzymes kinases en se liant au site de liaison de l'ATP, bloquant ainsi la phosphorylation des protéines cibles.
Applications De Recherche Scientifique
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the biological activity of pyrrolo[2,3-c]pyridine derivatives.
Mécanisme D'action
The mechanism of action for compounds derived from Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate often involves inhibition of specific enzymes or receptors. For example, derivatives may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate de méthyle
- 1H-Pyrrolo[2,3-b]pyridine-6-carboxylate de méthyle
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate de méthyle
Unicité
Le 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate de méthyle est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité et son activité biologique par rapport à d'autres dérivés du pyrrolo[2,3-c]pyridine.
Propriétés
Formule moléculaire |
C9H7BrN2O2 |
|---|---|
Poids moléculaire |
255.07 g/mol |
Nom IUPAC |
methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-8(5)4-12-7/h2-4,11H,1H3 |
Clé InChI |
XYCDHNMLSSCYOG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C2C(=C1)C(=CN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)


![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)


![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)
![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)
![(E)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715847.png)

![2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide](/img/structure/B11715856.png)


